molecular formula C15H30N2 B1464843 [1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine CAS No. 1283045-43-1

[1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine

Cat. No.: B1464843
CAS No.: 1283045-43-1
M. Wt: 238.41 g/mol
InChI Key: XQQPOMMJKCSAJZ-UHFFFAOYSA-N
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Description

[1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine: is a chemical compound with the molecular formula C15H30N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through alkylation reactions, using reagents like cyclohexyl halides.

    Attachment of the Methanamine Group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated compounds, ethers.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound can be used to study enzyme-substrate interactions and receptor binding, providing insights into biological processes.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    [1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine: Similar structure but with the methanamine group attached to the fourth position of the piperidine ring.

    [1-(3,3,5-Trimethylcyclohexyl)piperidin-2-yl]methanamine: Similar structure but with the methanamine group attached to the second position of the piperidine ring.

Uniqueness:

    Positional Isomerism: The position of the methanamine group in [1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine provides unique chemical and biological properties compared to its positional isomers.

    Reactivity: The specific arrangement of functional groups in this compound can lead to distinct reactivity patterns, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[1-(3,3,5-trimethylcyclohexyl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-12-7-14(9-15(2,3)8-12)17-6-4-5-13(10-16)11-17/h12-14H,4-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQPOMMJKCSAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)N2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine
Reactant of Route 2
[1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine
Reactant of Route 3
[1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine
Reactant of Route 4
[1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine
Reactant of Route 5
Reactant of Route 5
[1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine
Reactant of Route 6
[1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine

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